[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
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Overview
Description
[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a hydrazinylidene group, and an ethoxybenzoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-bromo-2-formylphenyl hydrazine, which is then reacted with 2-hydroxy-2-phenylacetic acid to form the hydrazinylidene intermediate. This intermediate is subsequently esterified with 4-ethoxybenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the bromine atom with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its hydrazinylidene group can form stable complexes with proteins and enzymes, making it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets suggests it may have applications in drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to interact with cell membranes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.
Vanillin acetate: Another ester compound with applications in flavoring and fragrance industries.
Uniqueness
What sets [4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate apart is its combination of a bromine atom, hydrazinylidene group, and ethoxybenzoate moiety
Properties
Molecular Formula |
C24H21BrN2O5 |
---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C24H21BrN2O5/c1-2-31-20-11-8-17(9-12-20)24(30)32-21-13-10-19(25)14-18(21)15-26-27-23(29)22(28)16-6-4-3-5-7-16/h3-15,22,28H,2H2,1H3,(H,27,29)/b26-15+ |
InChI Key |
QYTLHROGKORZPP-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(C3=CC=CC=C3)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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